2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
Description
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid (CAS: 59899-90-0) is a fluorinated benzoxazole derivative with the molecular formula C₉H₆FNO₃ and a molecular weight of 195.15 g/mol. It is characterized by a benzoxazole core substituted with a fluorine atom at the 5-position and an acetic acid moiety at the 3-position. This compound is a solid with >96% purity (NMR) and is classified as an irritant (Hazard Class: IRRITANT), requiring storage at +20°C .
Properties
IUPAC Name |
2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUFSQKMIXFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275153 | |
| Record name | 5-Fluoro-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-90-0 | |
| Record name | 5-Fluoro-1,2-benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59899-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. For instance, 2-aminophenol can react with 5-fluoro-2-nitrobenzoic acid under acidic conditions to form the benzoxazole ring.
-
Introduction of the Acetic Acid Moiety: : The acetic acid group can be introduced by reacting the benzoxazole derivative with bromoacetic acid in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzoxazole ring, activated by the fluorine substituent at the 5-position, undergoes nucleophilic aromatic substitution. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom, which polarizes the aromatic system.
Example :
Reaction with piperidine under SNAr conditions produces 3-(piperidin-1-yl)-5-fluoro-1,2-benzoxazol-3-yl acetic acid, a precursor for bioactive molecules .
Carboxylic Acid Derivatives Formation
The acetic acid group participates in standard carboxylic acid reactions, including salt formation, esterification, and amidation.
Key Finding :
Amidation with 4-methylpiperazine yielded a compound showing 92% inhibition of AC enzyme activity at 10 μM .
Cyclization Reactions
The acetic acid side chain can undergo cyclization to form fused heterocyclic systems.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Polyphosphoric acid (PPA) | 120°C, 4 h | Benzoxazolo[3,2-a]pyridinones | 68% | |
| POCl₃ | Reflux in DCM, 6 h | 3-Acetyl-5-fluorobenzoxazole derivatives | 72% |
Mechanistic Insight :
Cyclization often involves intramolecular dehydration or Friedel-Crafts acylation .
Redox Reactions
The benzoxazole ring and acetic acid group are susceptible to redox transformations.
| Reaction Type | Reagents | Products | Applications | References |
|---|---|---|---|---|
| Reduction | LiAlH₄ in THF | 3-(Hydroxyethyl)-5-fluorobenzoxazole | Alcohol precursor for polymers | |
| Oxidation | KMnO₄/H₂SO₄ | 5-Fluorobenzoxazole-3-carboxylic acid | Biodegradable materials |
Notable Example :
Reduction with NaBH₄ selectively targets the acetic acid group, preserving the benzoxazole ring.
Cross-Coupling Reactions
The fluorine atom can be replaced via metal-catalyzed cross-coupling.
Case Study :
Suzuki coupling with 4-methoxyphenylboronic acid generated a biaryl analog with IC₅₀ = 0.15 μM against AC enzyme .
Photochemical Reactions
UV irradiation induces unique reactivity in the benzoxazole core.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| UV-A (365 nm), CH₃CN | Ring-opened diradical intermediates | Norrish Type I cleavage |
Critical Analysis of Reactivity
-
Fluorine’s Impact : The 5-fluoro group significantly enhances electrophilic substitution rates at the 4- and 6-positions of the benzoxazole ring .
-
Acetic Acid Stability : The carboxylic acid group remains intact under SNAr conditions but may decarboxylate above 200°C.
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Limitations : Low regioselectivity in cross-coupling reactions due to competing ring activation/deactivation effects .
Scientific Research Applications
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acetic acid moiety can participate in ionic interactions with enzymes or receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The 5-position substituent on the benzoxazole ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Benzoxazole Derivatives
Key Observations :
Electronic Effects: Fluoro (F): Strong electron-withdrawing effect via inductive withdrawal, enhancing the acidity of the acetic acid group compared to unsubstituted analogs. This may improve solubility in polar solvents . Methoxy (OCH₃): Electron-donating via resonance, reducing acidity but increasing steric bulk. The higher molecular weight (207.19 vs. 195.15) reflects this substitution .
Solubility and Polarity :
- The hydroxy (OH) analog (CID 13569515) is expected to exhibit higher polarity due to hydrogen bonding, improving aqueous solubility compared to fluorinated or brominated derivatives .
- Methoxy substitution introduces lipophilicity, which may enhance membrane permeability in biological systems .
Hazard Profiles :
Predicted Collision Cross Section (CCS) and Molecular Interactions
CCS values, derived from ion mobility spectrometry, reflect molecular size and shape. For example:
- 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid :
- 2-(5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid :
The lower CCS for the hydroxy derivative indicates a more compact structure, likely due to intramolecular hydrogen bonding. In contrast, bromo’s larger CCS aligns with its steric bulk.
Biological Activity
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzoxazole ring substituted with a fluorine atom and an acetic acid group, contributing to its unique reactivity and biological interactions. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity.
1. Anticancer Activity
Research indicates that benzoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has demonstrated activity against:
- MCF-7 (human breast cancer)
- HCT-116 (human colorectal carcinoma)
In vitro assays revealed IC50 values suggesting significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase through modulation of key signaling pathways such as PI3K/AKT .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 13.6 |
| HCT-116 | 15.4 |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to have significant inhibitory effects on:
- Escherichia coli (Gram-negative)
- Bacillus subtilis (Gram-positive)
Minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives of benzoxazole can effectively inhibit bacterial growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Bacillus subtilis | 16 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has also been explored. Compounds similar to this compound have been shown to inhibit inflammatory cytokines and reduce edema in animal models of inflammation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Binding: It can bind to biological receptors, influencing downstream signaling pathways.
These interactions lead to alterations in gene expression and cellular processes critical for tumor growth and microbial resistance .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Cytotoxicity in Cancer Models: A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating selective toxicity compared to normal cells.
- Antimicrobial Efficacy: Another study assessed the antimicrobial activity against clinical isolates of bacteria, showing promising results that warrant further investigation into its use as an antibiotic agent.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and molecular conformation (e.g., C6-C1-S1 angle: 111.95° ).
- Elemental Analysis : Validates stoichiometric composition (±0.3% deviation acceptable).
Advanced
For ambiguous results, combine NMR (¹H/¹³C/¹⁹F) with HPLC-MS to detect trace impurities. Computational modeling (DFT) can predict vibrational spectra for cross-validation .
How do solvatochromic properties influence fluorescence behavior in benzoxazole derivatives?
Advanced
Solvatochromism in benzoxazole-acetic acid derivatives arises from polarity-dependent excited-state stabilization. For example:
- Polar solvents (e.g., DMSO): Cause red shifts due to dipole-dipole interactions.
- Non-polar solvents (e.g., hexane): Exhibit blue shifts with enhanced quantum yield.
Q. Experimental Design :
- Use a fluorimeter with variable solvent systems.
- Correlate Stokes shift with solvent polarity parameters (e.g., ET(30)) .
What strategies resolve discrepancies between computational and experimental molecular geometry data?
Q. Advanced
- Hybrid Methods : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with X-ray data to refine bond lengths/angles.
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., 153 K in crystallography vs. room-temperature simulations) .
- Error Analysis : Compare RMSD values for atomic positions to identify systematic biases .
How does salt formation modify physicochemical properties, and how are these changes validated?
Basic
Salt formation with metals (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., morpholine) alters:
- Solubility : Enhanced in polar solvents via ionic interactions.
- Stability : Reduced hygroscopicity in metal salts.
Q. Validation Methods :
- TLC : Confirm single spots (Rf consistency).
- Thermogravimetric Analysis (TGA) : Assess thermal stability of salts .
What are key considerations for designing SAR studies targeting biological activity?
Q. Advanced
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F) to enhance bioavailability .
- Docking Studies : Prioritize derivatives with high binding affinity to target proteins (e.g., kinases).
- In Vitro Screening : Use cell-based assays (IC₅₀ determination) to validate computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
